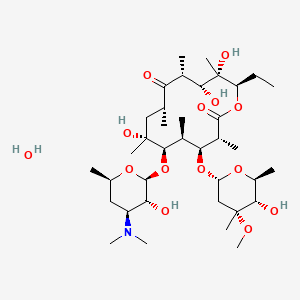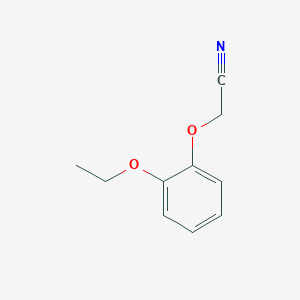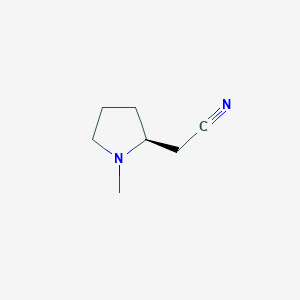
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol
Descripción general
Descripción
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy group, which is further connected to a piperidinyl and phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base like potassium carbonate.
Formation of 4-(Trifluoromethyl)phenoxy compound: The 4-(Trifluoromethyl)phenol is then reacted with a suitable halogenated piperidine derivative under basic conditions to form the 4-(Trifluoromethyl)phenoxy piperidine intermediate.
Coupling with Phenol: The final step involves coupling the 4-(Trifluoromethyl)phenoxy piperidine intermediate with phenol under conditions that promote the formation of the desired product, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related oxidized derivatives.
Reduction: Hydroxy derivatives and reduced phenol compounds.
Substitution: Substituted phenoxy piperidine derivatives with various functional groups replacing the trifluoromethyl group.
Aplicaciones Científicas De Investigación
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activities by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-(Trifluoromethyl)phenoxy)piperidine
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)piperidine
Uniqueness
4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is unique due to the combination of its trifluoromethyl, phenoxy, piperidinyl, and phenol groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, lipophilicity, and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
4-[4-[4-(trifluoromethyl)phenoxy]piperidin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c19-18(20,21)13-1-7-16(8-2-13)24-17-9-11-22(12-10-17)14-3-5-15(23)6-4-14/h1-8,17,23H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQZDTIIIPKVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582696 | |
| Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681509-01-3 | |
| Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzenamine, N-[2-(diphenylphosphino)phenyl]-2,6-dimethyl-](/img/structure/B3055908.png)

![Benzenamine, 4,4'-[(2-chlorophenyl)methylene]bis[N-ethyl-2-methyl-](/img/structure/B3055911.png)


